molecular formula C17H14N2OS B14223388 Thiophen-3-yl (4-anilinophenyl)methanimidate CAS No. 568579-69-1

Thiophen-3-yl (4-anilinophenyl)methanimidate

Cat. No.: B14223388
CAS No.: 568579-69-1
M. Wt: 294.4 g/mol
InChI Key: HQANUBZUECCXMT-UHFFFAOYSA-N
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Description

Thiophen-3-yl (4-anilinophenyl)methanimidate is a chemical compound that belongs to the class of heterocyclic compounds containing a thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

The synthesis of Thiophen-3-yl (4-anilinophenyl)methanimidate typically involves the reaction of thiophene derivatives with aniline derivatives under specific conditions. One common method is the condensation reaction between thiophene-3-carboxaldehyde and 4-anilinobenzaldehyde in the presence of a suitable catalyst. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Thiophen-3-yl (4-anilinophenyl)methanimidate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the thiophene ring is substituted by various electrophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. .

Scientific Research Applications

Thiophen-3-yl (4-anilinophenyl)methanimidate has several scientific research applications:

Mechanism of Action

The mechanism of action of Thiophen-3-yl (4-anilinophenyl)methanimidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Thiophen-3-yl (4-anilinophenyl)methanimidate can be compared with other similar compounds, such as:

Properties

CAS No.

568579-69-1

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

thiophen-3-yl N-(4-anilinophenyl)methanimidate

InChI

InChI=1S/C17H14N2OS/c1-2-4-15(5-3-1)19-16-8-6-14(7-9-16)18-13-20-17-10-11-21-12-17/h1-13,19H

InChI Key

HQANUBZUECCXMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=COC3=CSC=C3

Origin of Product

United States

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